3-[(Cyclohexylsulfanyl)methyl]aniline
Description
3-[(Cyclohexylsulfanyl)methyl]aniline (CAS: 1184225-27-1) is an aromatic amine derivative featuring a cyclohexylsulfanyl (-S-cyclohexyl) substituent attached to the methyl group of the aniline ring. Its molecular formula is C₁₃H₁₉NS, with a molecular weight of 221.36 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in the development of ligands for metal complexes and bioactive molecules. Its structural uniqueness arises from the cyclohexyl group, which imparts steric bulk and lipophilicity, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
3-(cyclohexylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVCISETWBDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Halomethyl)aniline
- Starting from commercially available 3-aminotoluene (m-toluidine), the methyl group can be halogenated to a halomethyl group (chloromethyl or bromomethyl) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical or electrophilic substitution conditions.
- Alternatively, direct chloromethylation of aniline derivatives can be performed using formaldehyde and hydrochloric acid under acidic conditions (Blanc reaction), carefully controlled to target the meta position.
Generation of Cyclohexylthiolate Nucleophile
- Cyclohexanethiol is deprotonated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent (e.g., dimethylformamide, DMF) to form the cyclohexylthiolate anion.
- This nucleophile is then ready to react with the halomethyl intermediate.
Nucleophilic Substitution Reaction
The key step in the preparation is the substitution of the halogen atom in 3-(halomethyl)aniline by the cyclohexylthiolate anion to form this compound.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) |
| Temperature | Ambient to 80 °C |
| Reaction time | 4–24 hours |
| Base for thiolate formation | Sodium hydride (NaH), potassium tert-butoxide (t-BuOK) |
| Molar ratio (thiol:halide) | 1.0–1.2:1 |
The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon bearing the halogen, displacing the halide ion and forming the sulfide bond.
Alternative Catalytic Methods
While nucleophilic substitution is the most straightforward and commonly reported method, catalytic coupling methods have also been explored for related compounds:
Copper-catalyzed thiolation: Using copper catalysts to couple aryl halides with thiols under mild conditions has been reported for similar aryl sulfide syntheses. This method can be adapted for the preparation of this compound by employing 3-(halomethyl)aniline and cyclohexanethiol with copper catalysts such as CuI or CuBr and ligands like 1,10-phenanthroline.
Palladium-catalyzed coupling: Pd-catalyzed C–S bond formation via cross-coupling of aryl halides with thiols can offer high selectivity and yields but may require more expensive catalysts and ligands.
Purification and Characterization
- After reaction completion, the mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-(Halomethyl)aniline + Cyclohexanethiol | NaH or t-BuOK (base) | 25–80 °C, 4–24 h, DMF or DMSO | Simple, high yield | Requires halomethyl intermediate |
| Copper-Catalyzed Coupling | 3-(Halomethyl)aniline + Cyclohexanethiol | CuI or CuBr + ligand | 80–120 °C, inert atmosphere | Mild conditions, catalytic | Catalyst cost, ligand required |
| Palladium-Catalyzed Coupling | 3-(Halomethyl)aniline + Cyclohexanethiol | Pd catalyst + phosphine ligand | 80–120 °C, inert atmosphere | High selectivity and yield | Expensive catalyst system |
Research Findings and Notes
- The nucleophilic substitution method remains the most practical and widely used approach due to its simplicity and cost-effectiveness.
- Controlling the regioselectivity during halomethylation of aniline derivatives is crucial to obtain the 3-substituted intermediate.
- The use of aprotic polar solvents like DMF enhances the nucleophilicity of the thiolate and solubilizes the reactants, improving reaction rates.
- Copper-catalyzed methods reduce the need for pre-formed thiolate but require careful optimization of catalyst loading and reaction conditions.
- Side reactions such as over-alkylation or oxidation of thiols can be minimized by inert atmosphere and controlled temperature.
Chemical Reactions Analysis
3-[(Cyclohexylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the aniline group or the sulfanyl group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Cyclohexylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may play a role in binding to active sites, while the aniline moiety can participate in hydrogen bonding or π-π interactions. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogs with Varying Sulfur Functionalities
Sulfanyl (-S-R) vs. Sulfonyl (-SO₂-R) Derivatives
- 3-[(Cyclohexanesulfonyl)methyl]aniline (CAS: 1184212-16-5): Molecular formula: C₁₃H₁₉NO₂S, molecular weight: 253.36 g/mol . The sulfonyl group increases polarity and oxidative stability compared to the sulfanyl analog. Applications: Used as a small-molecule scaffold in drug discovery due to enhanced hydrogen-bonding capacity .
- 3-[(Phenylsulfonyl)methyl]aniline hydrochloride (CAS: Not specified): Synthesized via hydrolysis of acetamide precursors in ethanol and HCl, yielding 91% . Key IR, NMR, and GC-MS confirm structural integrity; melting point and solubility differ significantly from sulfanyl analogs due to the sulfonyl group’s electron-withdrawing nature .
Sulfinyl (-SO-R) Derivatives
- 3-[(Cyclohexanesulfinyl)methyl]aniline (CAS: 1247701-03-6):
Substituent Effects: Cyclohexyl vs. Other Alkyl/Aryl Groups
a. 3-[(tert-Butylsulfanyl)methyl]aniline (CAS: Not specified):
- Molecular formula: C₁₁H₁₇NS , molecular weight: 195.32 g/mol .
- The tert-butyl group enhances steric hindrance but reduces lipophilicity compared to cyclohexyl. Calculated LogD (pH 5.5) is lower, suggesting altered membrane permeability .
b. 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4):
c. 3-[(Ethylsulfanyl)methyl]aniline (CAS: 91267-26-4):
- Molecular formula: C₉H₁₃NS , molecular weight: 167.27 g/mol .
- Smaller ethyl group reduces steric effects, increasing reactivity in nucleophilic substitutions.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogD (pH 5.5) | Key Functional Group | Notable Properties |
|---|---|---|---|---|
| 3-[(Cyclohexylsulfanyl)methyl]aniline | 221.36 | Not reported | -S-cyclohexyl | High lipophilicity, moderate reactivity |
| 3-[(Cyclohexanesulfonyl)methyl]aniline | 253.36 | Not reported | -SO₂-cyclohexyl | Polar, stable, hydrogen-bond acceptor |
| 3-[(tert-Butylsulfanyl)methyl]aniline | 195.32 | ~2.5 (est.) | -S-tert-butyl | Steric hindrance, lower LogD |
| 3-[(Ethylsulfanyl)methyl]aniline | 167.27 | ~1.8 (est.) | -S-ethyl | High reactivity, water-miscible |
Biological Activity
3-[(Cyclohexylsulfanyl)methyl]aniline, also known as CAS No. 1184225-27-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexylsulfanyl group attached to a methyl group on an aniline backbone. This structure contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N1S1 |
| Molecular Weight | 225.35 g/mol |
| CAS Number | 1184225-27-1 |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have revealed its potential to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. In animal models, it has shown promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Interaction : The lipophilicity imparted by the cyclohexyl group allows for effective penetration into cell membranes, facilitating interaction with intracellular targets.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and tumor growth.
- Receptor Modulation : It is hypothesized that this compound may modulate receptor activity associated with pain and inflammation, contributing to its analgesic and anti-inflammatory effects.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Cancer Cell Line Study : Research conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cell lines. The findings demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its anticancer potential.
- Inflammation Model Study : An animal model study published in Inflammation Research showed that treatment with this compound significantly reduced edema and inflammatory cytokines in induced paw edema models.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
